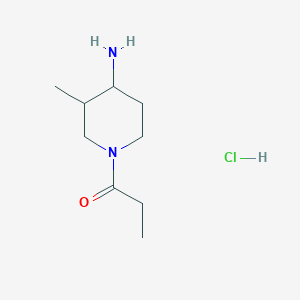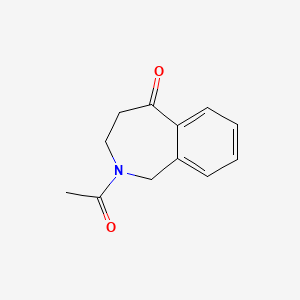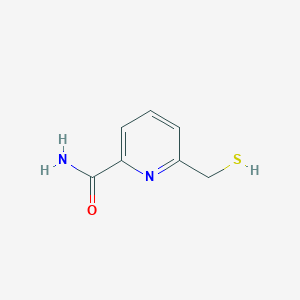
6-(Sulfanylmethyl)pyridine-2-carboxamide
Overview
Description
6-(Sulfanylmethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C7H8N2OS . It has a molecular weight of 168.22 . The IUPAC name for this compound is 6-(sulfanylmethyl)-2-pyridinecarboxamide . The compound is used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 6-(Sulfanylmethyl)pyridine-2-carboxamide is 1S/C7H8N2OS/c8-7(10)6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H2,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Enzyme Inhibition
6-(Sulfanylmethyl)pyridine-2-carboxamide: has been studied for its potential as an enzyme inhibitor. The carboxamide moiety in such compounds is known to form hydrogen bonds with a variety of enzymes and proteins, often resulting in the inhibition of their activity . This property can be harnessed in the development of new pharmaceuticals targeting specific enzymes associated with disease processes.
Medicinal Inorganic Chemistry
As a ligand, 6-(Sulfanylmethyl)pyridine-2-carboxamide could be used in the synthesis of investigational medicinal inorganic compounds . Its ability to chelate metal ions makes it a candidate for creating complexes that could have therapeutic applications or be used in diagnostic imaging.
Catalysis
In the field of catalysis, compounds like 6-(Sulfanylmethyl)pyridine-2-carboxamide can act as ligands to create catalysts that are used in chemical reactions to increase the rate of reaction without being consumed in the process . These catalysts can be applied in industrial processes, including the synthesis of polymers and other chemicals.
Materials Science
The structural properties of 6-(Sulfanylmethyl)pyridine-2-carboxamide make it a valuable compound in materials science. It can be used to develop new materials with specific electronic, magnetic, or optical properties .
Urease Inhibition
Research has explored the use of pyridine carboxamide derivatives as urease inhibitors. These compounds, including 6-(Sulfanylmethyl)pyridine-2-carboxamide , have shown potential in inhibiting the action of urease, an enzyme that can contribute to life-threatening conditions when produced by ureolytic bacteria .
Molecular Docking Studies
6-(Sulfanylmethyl)pyridine-2-carboxamide: can be used in molecular docking studies to predict the interaction between the compound and target proteins or enzymes. This application is crucial in drug design and discovery, helping to identify promising candidates for further development .
Spectral Analysis
In spectral studies, 6-(Sulfanylmethyl)pyridine-2-carboxamide and its derivatives can be analyzed to understand their interaction with light or other forms of electromagnetic radiation. This information is useful in characterizing the compound and predicting its behavior in various applications .
Synthesis of Novel Compounds
The compound’s structure allows for various substitutions, making it a versatile starting point for the synthesis of novel compounds with potential pharmaceutical applications .
properties
IUPAC Name |
6-(sulfanylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7(10)6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHIPPXPXVUHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Sulfanylmethyl)pyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





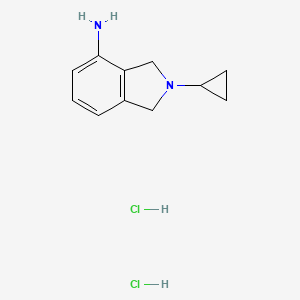
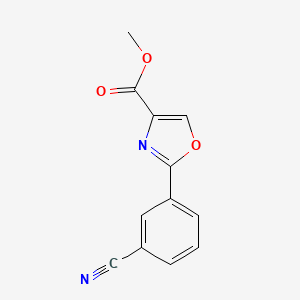
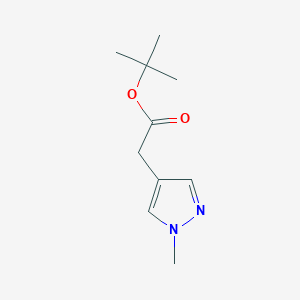


![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)
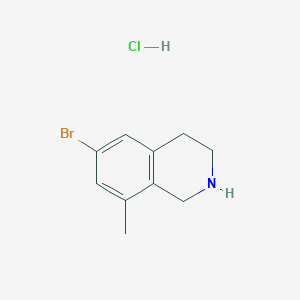

![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)
